molecular formula C22H22N4O2S B2741842 (E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide CAS No. 1207062-02-9

(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide

Cat. No.: B2741842
CAS No.: 1207062-02-9
M. Wt: 406.5
InChI Key: LJWVXMMVQUVTLK-DTQAZKPQSA-N
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Description

(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide is a synthetic sulfonamide derivative incorporating a pyridazine core, designed for advanced pharmacological and biochemical research. This compound is structurally related to chemical classes investigated for their potential as receptor antagonists or allosteric modulators of G Protein-Coupled Receptors (GPCRs) . Its molecular architecture, featuring an ethenesulfonamide linker and a pyrrolidinyl-substituted pyridazine group, suggests its utility as a valuable chemical tool for probing signal transduction pathways, particularly those involving cAMP-mediated signaling . Researchers can employ this compound in high-throughput screening (HTS) campaigns, target validation studies, and mechanistic studies to explore its effects on specific biological targets, such as the EP2 receptor, or its role in modulating inflammatory or neurological processes . It is provided as a solid with characterization data available, including its molecular formula and weight. This compound is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-2-phenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-29(28,16-13-18-7-2-1-3-8-18)25-20-10-6-9-19(17-20)21-11-12-22(24-23-21)26-14-4-5-15-26/h1-3,6-13,16-17,25H,4-5,14-15H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWVXMMVQUVTLK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a pyridazinone derivative with a phenyl-substituted ethenesulfonamide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by heating under reflux to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel complexes, can also be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenesulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or phenyl rings, using reagents like sodium methoxide or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, lithium diisopropylamide, and other strong nucleophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, hydrogenated ethenesulfonamide compounds, and substituted pyridazinyl or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has shown promise in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Based Therapeutics

Compound IIIa (): (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) shares the ethenesulfonamide backbone but replaces the pyridazine-pyrrolidine system with a quinoline scaffold substituted with chlorine and methoxy groups. Key differences include:

  • Core Heterocycle: Pyridazine (target compound) vs. quinoline (IIIa).
  • Substituents: Pyrrolidine in the target compound introduces a basic amine, while IIIa’s methoxy groups provide electron-donating effects.
  • Synthetic Route: Both compounds employ sulfonamide coupling via benzenesulfonic chloride, but IIIa requires DMAP and pyridine for activation .
Parameter Target Compound Compound IIIa
Core Structure Pyridazine Quinoline
Key Substituents Pyrrolidin-1-yl, phenyl-ethenesulfonamide 4-Methoxystyryl, 5-chloro-8-hydroxyquinolin-7-yl
Synthetic Method Not specified in evidence DMAP/pyridine-mediated sulfonylation

Natural Product Derivatives ()

While Zygocaperoside and Isorhamnetin-3-O-glycoside from Z. For example, the target’s pyrrolidine-pyridazine system could be analyzed using ¹³C-NMR to confirm substitution patterns, akin to the methods used for Isorhamnetin-3-O-glycoside .

Limitations of Available Evidence

  • Synthetic Data Gaps: details sulfonamide synthesis for quinoline derivatives but lacks protocols for pyridazine-based analogues like the target compound.
  • Bioactivity Comparisons: No direct pharmacological data for the target compound are provided, unlike IIIa, which was likely synthesized for antimicrobial or anticancer screening .

Research Implications

  • Structural Optimization: Replacing IIIa’s quinoline with pyridazine-pyrrolidine may improve solubility or reduce off-target effects due to altered π-π stacking and hydrogen-bonding profiles.
  • Synthetic Challenges: Pyrrolidine’s basicity might require modified reaction conditions (e.g., pH control) compared to IIIa’s methoxy groups.

Biological Activity

(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide, identified by CAS number 1207062-02-9, is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Value
Molecular FormulaC22H22N4O2S
Molecular Weight406.5 g/mol
StructureChemical Structure

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine and pyridazine rings suggests potential interactions that could modulate biological pathways, particularly in areas such as inflammation and cancer.

Antitumoral Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antitumoral properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study reported that pyridazinone derivatives displayed selective cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties due to its structural components .

Antibacterial and Antifungal Effects

Compounds containing the pyridazine ring have been documented for their antibacterial and antifungal activities. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Pyridazine derivatives are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses . This property could make this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study synthesized several pyridazinone derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the pyridazine structure enhanced antitumor activity significantly .
  • Antimicrobial Evaluation : Another research effort focused on testing various pyridazine derivatives against common bacterial strains. The findings suggested that modifications at specific positions on the pyridazine ring improved antibacterial efficacy .
  • Anti-inflammatory Mechanisms : Research has shown that compounds similar to this compound can reduce inflammation markers in vitro, indicating potential therapeutic applications in conditions like arthritis .

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